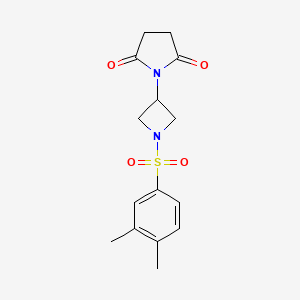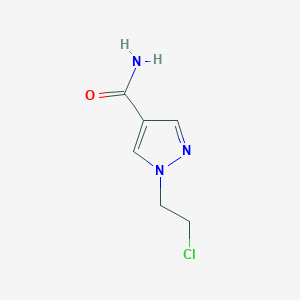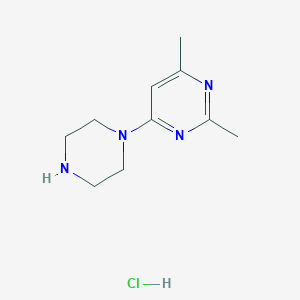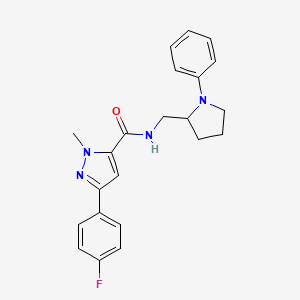
4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one, also known as PTEP, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyrrolidin-2-one compounds and has a molecular formula of C17H21N3O2S. In
科学的研究の応用
Anticancer Applications
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. These compounds, due to the presence of the 1,3,4-oxadiazole moiety and tetrahydropyridine ring, were investigated for their potential as anti-cancer agents, with moderate cytotoxicity observed in MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Furthermore, 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as a new series of apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).
Antimicrobial Applications
The synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, highlighting the potential of 1,2,4-oxadiazole derivatives in developing antimicrobial agents (Bayrak et al., 2009). Additionally, new approaches for the synthesis of thiazoles and their fused derivatives with 1,2,4-oxadiazole moieties have been explored for antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).
Synthetic Methodologies
Research has been conducted on developing new synthetic routes to 1,3,4-oxadiazoles, highlighting the versatility of this moiety in synthetic organic chemistry (Elnagdi et al., 1988). These methodologies pave the way for the creation of novel compounds with potential applications in various fields of medicinal chemistry.
Electronic and Optical Materials
The synthesis of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene has been explored for their potential use in luminescent and charge transport materials for OLED devices, showcasing the applicability of 1,2,4-oxadiazole derivatives beyond pharmaceuticals (Sun & Jin, 2017).
特性
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-4-13-16-15(20-17-13)11-9-14(19)18(10-11)7-6-12-5-3-8-21-12/h3,5,8,11H,2,4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMKVGGPIOKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)


